Spectroscopic Analysis of N,N-Di-(2-hydroxypropyl)-p-toluidine: A Technical Guide
Spectroscopic Analysis of N,N-Di-(2-hydroxypropyl)-p-toluidine: A Technical Guide
Foreword: Unveiling the Molecular Signature
N,N-Di-(2-hydroxypropyl)-p-toluidine, a tertiary amine of significant interest in polymer chemistry and materials science, plays a crucial role as a polymerization accelerator.[1][2][3] Its efficacy and reactivity are intrinsically linked to its molecular structure and purity. For researchers, scientists, and drug development professionals, a comprehensive understanding of its spectroscopic signature is paramount for quality control, reaction monitoring, and the development of novel applications. This in-depth technical guide provides a multi-faceted approach to the spectroscopic analysis of N,N-Di-(2-hydroxypropyl)-p-toluidine, moving beyond mere data presentation to elucidate the underlying principles and experimental rationale.
The Molecular Blueprint: Structure and Properties
N,N-Di-(2-hydroxypropyl)-p-toluidine (CAS No: 38668-48-3) possesses a distinct molecular architecture that dictates its spectroscopic behavior.[4][5] The molecule features a p-substituted toluene ring, a tertiary amine nitrogen, and two hydroxypropyl side chains. This combination of an aromatic core and aliphatic, functionalized arms gives rise to a unique spectral fingerprint across various analytical techniques.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₁NO₂ | [4][5] |
| Molecular Weight | 223.31 g/mol | [4][5] |
| Appearance | Off-white solid | [2] |
| Boiling Point | 389 °C at 760 mmHg | [5] |
| Solubility | Slightly soluble in DMSO, sparingly soluble in Methanol | [5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton
NMR spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of organic molecules by probing the magnetic properties of atomic nuclei.[6] For N,N-Di-(2-hydroxypropyl)-p-toluidine, both ¹H and ¹³C NMR provide invaluable, atom-specific information.
¹H NMR Spectroscopy: A Proton's Perspective
Causality of Experimental Choices: The choice of a suitable deuterated solvent is critical for ¹H NMR. Deuterated chloroform (CDCl₃) is a common choice for similar aromatic amines due to its ability to dissolve the analyte without introducing interfering proton signals. The addition of a small amount of tetramethylsilane (TMS) provides a zero reference point for the chemical shift scale.
Predicted ¹H NMR Spectral Data (Based on Structural Analysis):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.0 | Doublet | 2H | Aromatic protons (ortho to -N) |
| ~ 6.6 | Doublet | 2H | Aromatic protons (meta to -N) |
| ~ 4.0 | Multiplet | 2H | Methine protons (-CH-OH) |
| ~ 3.3 | Multiplet | 4H | Methylene protons (-N-CH₂-) |
| ~ 2.2 | Singlet | 3H | Methyl protons on toluene ring (-CH₃) |
| ~ 1.2 | Doublet | 6H | Methyl protons on propyl chains (-CH-CH₃) |
| Variable | Broad Singlet | 2H | Hydroxyl protons (-OH) |
Interpretation: The aromatic region is expected to show a characteristic AA'BB' splitting pattern for the para-substituted ring. The diastereotopic nature of the methylene protons adjacent to the chiral center on the hydroxypropyl groups may lead to more complex splitting patterns than simple triplets. The hydroxyl proton signal is often broad and its chemical shift can vary depending on concentration and solvent due to hydrogen bonding.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
Predicted ¹³C NMR Spectral Data (Based on Structural Analysis):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 145 | Aromatic Carbon (C-N) |
| ~ 130 | Aromatic Carbons (ortho to -N) |
| ~ 128 | Aromatic Carbon (C-CH₃) |
| ~ 113 | Aromatic Carbons (meta to -N) |
| ~ 68 | Methine Carbon (-CH-OH) |
| ~ 58 | Methylene Carbon (-N-CH₂) |
| ~ 21 | Methyl Carbon on propyl chains (-CH-CH₃) |
| ~ 20 | Methyl Carbon on toluene ring (-CH₃) |
Interpretation: The number of distinct signals in the ¹³C NMR spectrum will confirm the number of unique carbon environments in the molecule. The chemical shifts are highly indicative of the electronic environment of each carbon atom. For instance, the carbon attached to the nitrogen atom (C-N) is expected to be significantly downfield due to the electron-withdrawing effect of the nitrogen.
Experimental Protocol for NMR Analysis
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Sample Preparation: Dissolve 5-10 mg of N,N-Di-(2-hydroxypropyl)-p-toluidine in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum to single lines for each carbon.
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals for the ¹H spectrum. Reference the chemical shifts to the solvent peak or an internal standard (TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy: Vibrational Fingerprinting
FT-IR spectroscopy probes the vibrational modes of molecules, providing a unique "fingerprint" based on the functional groups present.[7][8]
Causality of Experimental Choices: The Attenuated Total Reflectance (ATR) sampling technique is often preferred for solid samples as it requires minimal sample preparation and provides high-quality spectra.
Predicted FT-IR Spectral Data:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3500 - 3200 (broad) | O-H stretch | Hydroxyl (-OH) |
| 3050 - 3000 | C-H stretch (aromatic) | Aromatic Ring |
| 2970 - 2850 | C-H stretch (aliphatic) | -CH₃, -CH₂, -CH |
| 1620 - 1580 | C=C stretch | Aromatic Ring |
| 1520 - 1480 | C=C stretch | Aromatic Ring |
| 1380 - 1340 | C-N stretch | Tertiary Aromatic Amine |
| 1250 - 1000 | C-O stretch | Secondary Alcohol |
Interpretation: The broad absorption band in the 3500-3200 cm⁻¹ region is a strong indicator of the hydroxyl groups and is broadened due to hydrogen bonding. The presence of both aromatic and aliphatic C-H stretching vibrations confirms the hybrid nature of the molecule. The "fingerprint" region (below 1500 cm⁻¹) will contain a complex pattern of absorptions that is unique to the overall molecular structure.
Experimental Protocol for FT-IR Analysis
-
Background Spectrum: Record a background spectrum of the clean ATR crystal to account for any atmospheric or instrumental interferences.
-
Sample Application: Place a small amount of the solid N,N-Di-(2-hydroxypropyl)-p-toluidine sample onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and acquire the sample spectrum.
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
UV-Visible Spectroscopy: Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like N,N-Di-(2-hydroxypropyl)-p-toluidine, this technique is particularly sensitive to the π-electron system of the benzene ring.
Causality of Experimental Choices: A polar solvent like ethanol or methanol is a suitable choice for dissolving the analyte and acquiring the UV-Vis spectrum. The concentration of the solution should be adjusted to ensure that the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).
Predicted UV-Vis Spectral Data:
| λmax (nm) | Transition | Chromophore |
| ~ 210 | π → π | Aromatic Ring |
| ~ 250 | π → π | Aromatic Ring (B-band) |
| ~ 290 | n → π* | Aromatic amine |
Interpretation: The presence of the amino and alkyl substituents on the benzene ring is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. The lone pair of electrons on the nitrogen atom can participate in resonance with the aromatic ring, leading to the n → π* transition.
Experimental Protocol for UV-Vis Analysis
-
Sample Preparation: Prepare a dilute solution of N,N-Di-(2-hydroxypropyl)-p-toluidine in a suitable UV-transparent solvent (e.g., ethanol).
-
Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Fill a matched cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 200 - 400 nm).
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax).
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used for structural elucidation.
Causality of Experimental Choices: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common method for the analysis of volatile and semi-volatile organic compounds like N,N-Di-(2-hydroxypropyl)-p-toluidine.[1] The gas chromatograph separates the components of a mixture before they enter the mass spectrometer.
Predicted Mass Spectrum Data:
| m/z | Proposed Fragment Ion |
| 223 | [M]⁺ (Molecular Ion) |
| 208 | [M - CH₃]⁺ |
| 178 | [M - CH(OH)CH₃]⁺ |
| 164 | [M - CH₂CH(OH)CH₃]⁺ |
| 120 | [C₈H₁₀N]⁺ |
| 106 | [C₇H₈N]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Interpretation: The molecular ion peak at m/z 223 confirms the molecular weight of the compound. The fragmentation pattern is dominated by cleavages at the C-C bonds adjacent to the nitrogen atom and the hydroxyl groups (α-cleavage), as these are energetically favorable processes. The presence of characteristic fragments like the tropylium ion at m/z 91 is indicative of the toluene moiety. A proposed primary fragmentation pathway is illustrated below.[1]
Experimental Protocol for GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of N,N-Di-(2-hydroxypropyl)-p-toluidine in a volatile solvent (e.g., methanol or dichloromethane).
-
GC Separation: Inject the sample into the GC system. The compound will travel through the capillary column and be separated based on its boiling point and interaction with the stationary phase.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (in EI mode) to form a molecular ion and fragment ions.
-
Mass Analysis: The ions are accelerated and separated based on their m/z ratio by the mass analyzer.
-
Detection and Data Analysis: The detector records the abundance of each ion, generating a mass spectrum. The fragmentation pattern can be compared to spectral libraries for compound identification.
Integrated Spectroscopic Workflow and Data Visualization
A holistic understanding of N,N-Di-(2-hydroxypropyl)-p-toluidine is best achieved by integrating the data from multiple spectroscopic techniques. The following workflow illustrates this synergistic approach.
Caption: Integrated workflow for the comprehensive spectroscopic analysis of N,N-Di-(2-hydroxypropyl)-p-toluidine.
The molecular structure of N,N-Di-(2-hydroxypropyl)-p-toluidine is the foundation for interpreting all spectroscopic data.
Caption: Chemical structure of N,N-Di-(2-hydroxypropyl)-p-toluidine.
The proposed fragmentation in mass spectrometry follows a logical pathway initiated by electron ionization.
Caption: Proposed primary fragmentation pathway of N,N-Di-(2-hydroxypropyl)-p-toluidine in EI-MS.
Conclusion: A Synergistic Approach to Molecular Characterization
The comprehensive spectroscopic analysis of N,N-Di-(2-hydroxypropyl)-p-toluidine requires a synergistic application of multiple analytical techniques. NMR provides the definitive structural map, FT-IR identifies the key functional groups, UV-Vis probes the electronic structure, and Mass Spectrometry confirms the molecular weight and reveals fragmentation patterns. By integrating the insights from each of these methods, researchers and drug development professionals can achieve a robust and reliable characterization of this important molecule, ensuring its quality, purity, and suitability for its intended applications. This guide serves as a foundational framework for such analyses, emphasizing the importance of understanding the causality behind experimental choices to achieve scientifically sound and defensible results.
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